1-O-Octadecyl-2-O-benzyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

86008-21-1 |

|---|---|

Molecular Formula |

C28H50O3 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

3-octadecoxy-2-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3 |

InChI Key |

AVIFKOIVNVRTPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |

Synonyms |

3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key intermediate in the synthesis of novel therapeutic agents.

Core Chemical Identity and Structure

This compound is a synthetic diacylglycerol derivative. It features a long-chain octadecyl ether linkage at the sn-1 position, a benzyl ether group at the sn-2 position, and a free hydroxyl group at the sn-3 position of the glycerol backbone. The "rac" designation indicates that it is a racemic mixture of the (R) and (S) enantiomers. This free hydroxyl group is a critical feature, allowing for further chemical modifications and the attachment of various functional moieties, making it a versatile building block in medicinal chemistry.

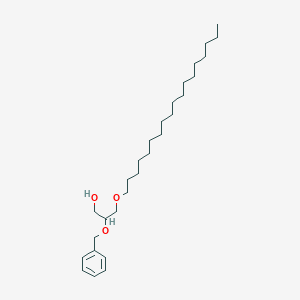

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₀O₃ | [1][2] |

| Molecular Weight | 434.70 g/mol | [1][2] |

| CAS Number | 89104-47-2 | [1] |

| Melting Point | >34 °C (decomposes) | [1] |

| Storage Temperature | -15 °C | [1][2] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [2] |

| Polar Surface Area (PSA) | 38.69 Ų | [2] |

| LogP (octanol-water partition coefficient) | 7.84 | [2] |

Synthesis and Experimental Protocols

This compound is typically synthesized through a multi-step chemical process. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar ether lipids.

Synthesis of 1-O-Octadecyl-rac-glycerol (Intermediate)

A common precursor for the target molecule is 1-O-octadecyl-rac-glycerol. This can be synthesized by the alkylation of a protected glycerol derivative, such as solketal (isopropylidene glycerol), with an octadecyl halide, followed by the removal of the protecting group.

Benzylation of 1-O-Octadecyl-rac-glycerol

The final step involves the selective benzylation of the secondary hydroxyl group of 1-O-octadecyl-rac-glycerol.

Materials:

-

1-O-Octadecyl-rac-glycerol

-

Benzyl bromide

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

-

Quenching agent (e.g., water, ammonium chloride solution)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-O-octadecyl-rac-glycerol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Carefully add sodium hydride portion-wise to the solution to form the alkoxide.

-

Allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.

-

Slowly add benzyl bromide to the reaction mixture.

-

Let the reaction proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of complex lipids with therapeutic potential. Its primary applications are in the field of drug delivery and the development of novel lipid-based drugs.

-

Antitumor Agents: It is used in the synthesis of alkylphospholipids, a class of compounds that exhibit antitumor activities. These synthetic analogs of platelet-activating factor (PAF) can interfere with cell signaling pathways involved in cancer cell proliferation.[1]

-

Antiviral Prodrugs: This molecule has been utilized as a key component in the synthesis of orally bioavailable prodrugs of antiviral agents. For instance, it has been incorporated into a phosphodiester prodrug of GS-441524 (the parent nucleoside of remdesivir) to enhance its oral bioavailability for the potential treatment of SARS-CoV-2 infections.

-

PAF Antagonists: It serves as a precursor for the preparation of platelet-activating factor (PAF) antagonists. By modifying the phosphorylcholine moiety, researchers can design molecules that block the pro-inflammatory and thrombotic effects of PAF.[1]

Role in Signaling Pathways

While direct studies on the signaling pathways modulated by this compound itself are limited, its derivatives, particularly alkylphospholipids, are known to interact with key cellular signaling cascades. A related compound, 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3), has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation. This inhibition is thought to occur through the disruption of Raf-1 activation.

The diagram below illustrates a generalized pathway of how ether lipid analogs can interfere with a critical cell growth signaling pathway.

Caption: Generalized MAPK signaling pathway and inhibition by ether lipids.

References

A Technical Guide to the Physical Properties of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Octadecyl-2-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative belonging to the ether lipid class of molecules. It is characterized by an octadecyl group attached to the sn-1 position via an ether linkage and a benzyl group protecting the sn-2 position, also via an ether linkage. Its structure, featuring a free hydroxyl group at the sn-3 position, makes it a critical and versatile intermediate in the synthesis of complex, biologically active lipids.[1][2] This guide provides a detailed overview of its known physical properties, outlines general experimental protocols for their determination, and illustrates its primary application in synthetic workflows.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 89104-47-2 | [3][4] |

| Molecular Formula | C₂₈H₅₀O₃ | [3][5] |

| Molecular Weight | 434.70 g/mol | [3] |

| Exact Mass | 434.37600 | [5] |

| Physical Description | Powder | [6] |

| Melting Point | >34°C (decomposes) | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[3] Soluble in Dichloromethane and DMSO.[6] | [3][6] |

| Calculated LogP | 7.84220 | [3][5] |

| Polar Surface Area (PSA) | 38.69000 Ų | [3][5] |

| Recommended Storage | -15°C, protected from air and light.[3][5][6] | [3][5][6] |

Synthetic Applications Workflow

This compound is not typically involved in direct biological signaling pathways. Instead, its primary role is that of a foundational building block in multi-step chemical synthesis. The free hydroxyl group allows for the attachment of various head groups, leading to the production of potent therapeutic and research molecules.[1] Its applications include the synthesis of antitumor alkylphospholipids, antagonists for the Platelet-Activating Factor (PAF), and orally bioavailable antiviral prodrugs.[3][4][7]

Caption: Synthetic utility of this compound.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol is based on the standard pharmacopeial capillary method for determining the melting point of solid chemical substances, particularly those like fats and waxes.[8][9]

-

Principle: A small, compacted sample in a capillary tube is heated at a controlled rate. The melting point is the temperature at which the last solid particle transitions into a liquid phase.

-

Apparatus:

-

Melting point apparatus (liquid bath or metal block based)

-

High-accuracy thermometer or digital temperature probe

-

Glass capillary tubes (closed at one end)

-

Mortar and pestle

-

Sample packing wire or rod

-

-

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry. Gently crush a small amount into a fine powder using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to compact the powder into a dense column approximately 3 mm high at the bottom.[9]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10°C/min) to a temperature approximately 5-10°C below the expected melting point (~34°C).[9]

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium and accurate observation.

-

Record the temperature at which the substance is completely liquefied and no solid remains. This is the melting point. Given that the substance may decompose, noting any color change or gas evolution is also critical.

-

-

Determination of Solubility (Qualitative)

This protocol outlines a standard qualitative method for assessing the solubility of a lipid in various solvents.[10][11]

-

Principle: The solubility of a lipid is determined by its polarity relative to the solvent. Nonpolar lipids, like the subject compound, are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[11]

-

Apparatus:

-

Small vials or test tubes with stoppers/caps

-

Pipettes or droppers

-

Vortex mixer

-

-

Solvents:

-

Polar: Distilled water, 5% HCl, 5% NaOH

-

Nonpolar/Slightly Polar: Chloroform, Dichloromethane, Ethyl Acetate, DMSO

-

-

Procedure:

-

Sample Preparation: Aliquot a small, consistent amount (e.g., 5-10 mg) of this compound into a series of clean, dry vials.

-

Solvent Addition: Add 1 mL of a selected solvent to each vial.

-

Mixing: Stopper each vial and shake thoroughly or agitate using a vortex mixer for 30-60 seconds.

-

Observation: Allow the vials to stand for several minutes. Visually inspect for miscibility.

-

Recording Results:

-

Soluble: The substance completely dissolves, forming a clear solution.

-

Slightly Soluble: Most of the substance dissolves, but some particles may remain, or the solution may be slightly cloudy.

-

Insoluble: The substance does not dissolve and remains as a distinct solid phase.[10]

-

-

Repeat the procedure for each solvent to build a comprehensive solubility profile.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 86008-21-1 | BroadPharm [broadpharm.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound CAS#: 89104-47-2 [chemicalbook.com]

- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. This compound | 86008-21-1 - Coompo [coompo.com]

- 7. 1‑O‑Octadecyl-2‑O‑benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV‑2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV‑2 Activity [escholarship.org]

- 8. thinksrs.com [thinksrs.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. scribd.com [scribd.com]

- 11. journals.ubmg.ac.id [journals.ubmg.ac.id]

An In-Depth Technical Guide to the Synthesis of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key intermediate in the development of novel phospholipids and ether lipid analogues with therapeutic potential. The synthesis is a multi-step process requiring careful control of reaction conditions to achieve the desired product with high purity. This document details the experimental protocols for each stage of the synthesis, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction workflow.

Introduction

This compound is a versatile synthetic building block used in the preparation of various biologically active molecules, including alkylphospholipids and platelet-activating factor (PAF) antagonists.[1][2][3][4][5] Its structure, featuring a long octadecyl ether linkage at the sn-1 position and a benzyl ether at the sn-2 position of the glycerol backbone, makes it a crucial component for introducing specific lipophilic and protecting group characteristics into the final target compounds. The synthesis of this molecule is typically achieved through a three-step process commencing from a readily available protected glycerol derivative.

Overall Synthesis Pathway

The synthesis of this compound proceeds through the following key stages:

-

Alkylation of Solketal: A Williamson ether synthesis is employed to attach the C18 alkyl chain to the primary hydroxyl group of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

-

Deprotection (Hydrolysis): The isopropylidene protecting group is removed under acidic conditions to yield 1-O-octadecyl-rac-glycerol (batyl alcohol).

-

Selective Benzylation: The secondary hydroxyl group of 1-O-octadecyl-rac-glycerol is selectively benzylated to afford the final product.

The logical workflow of this synthesis is depicted in the following diagram:

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including reactant quantities, reaction conditions, and yields, are summarized in Table 1.

Step 1: Synthesis of 1-O-Octadecyl-2,3-O-isopropylidene-rac-glycerol

The first step involves the alkylation of solketal with octadecyl bromide. This reaction is a classic Williamson ether synthesis, where the hydroxyl group of solketal is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from octadecyl bromide.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) is added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

A solution of 1-bromooctadecane in anhydrous DMF is then added dropwise to the reaction mixture.

-

The mixture is heated to 70-80 °C and stirred for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The product is extracted with diethyl ether or a similar organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-O-octadecyl-2,3-O-isopropylidene-rac-glycerol as a colorless oil or a low-melting solid.

Step 2: Synthesis of 1-O-Octadecyl-rac-glycerol (Batyl Alcohol)

The second step is the removal of the isopropylidene protecting group by acid-catalyzed hydrolysis to yield 1-O-octadecyl-rac-glycerol.

Experimental Protocol:

-

1-O-Octadecyl-2,3-O-isopropylidene-rac-glycerol is dissolved in a mixture of tetrahydrofuran (THF) and an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

The reaction is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude 1-O-octadecyl-rac-glycerol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.

Step 3: Synthesis of this compound

The final step is the selective benzylation of the secondary hydroxyl group of 1-O-octadecyl-rac-glycerol. This can be achieved using various methods, with the choice of reagents and conditions being critical to favor benzylation at the less reactive secondary position. One common method involves the use of a stannylene acetal intermediate, which enhances the nucleophilicity of the secondary hydroxyl group.

Experimental Protocol:

-

A mixture of 1-O-octadecyl-rac-glycerol and dibutyltin oxide in an anhydrous non-polar solvent such as toluene or benzene is heated at reflux with azeotropic removal of water (using a Dean-Stark apparatus) for 2-4 hours to form the stannylene acetal in situ.

-

The reaction mixture is cooled to room temperature, and a phase-transfer catalyst, such as tetrabutylammonium iodide, is added.

-

Benzyl bromide is then added, and the mixture is heated at reflux for 4-8 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to separate the desired this compound from any unreacted starting material and the 3-O-benzylated isomer.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary depending on the specific reaction scale and conditions.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Alkylation | Solketal, 1-Bromooctadecane | Sodium Hydride | DMF | 70-80 | 12-16 | 80-90 |

| 2 | Hydrolysis | 1-O-Octadecyl-2,3-O-isopropylidene-rac-glycerol | HCl (aq) | THF | Room Temp. | 4-6 | 90-95 |

| 3 | Benzylation | 1-O-Octadecyl-rac-glycerol, Benzyl Bromide | Dibutyltin Oxide, Tetrabutylammonium Iodide | Toluene | Reflux | 4-8 | 60-75 |

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for the development of complex lipid-based therapeutics. The three-step pathway, involving alkylation of solketal, deprotection, and selective benzylation, can be performed with good overall yields. Careful execution of the experimental protocols and purification procedures is essential to obtain the final product with the high purity required for subsequent applications in drug development and biomedical research.

References

what is 1-O-Octadecyl-2-O-benzyl-rac-glycerol used for

An In-depth Technical Guide to the Applications of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Introduction

This compound is a synthetically derived diacylglycerol analog. Its chemical structure, featuring a long alkyl chain at the sn-1 position, a benzyl protecting group at the sn-2 position, and a free hydroxyl group at the sn-3 position, makes it a valuable and versatile intermediate in medicinal chemistry and drug development. The presence of the ether linkage at sn-1 provides metabolic stability compared to ester-linked lipids, a feature common to a class of biologically active molecules known as ether lipids. The primary utility of this compound is not as an end-product but as a foundational building block for the synthesis of more complex, biologically active molecules. Its free hydroxyl group allows for further chemical derivatization, such as phosphorylation, to couple the lipid moiety to various head groups, including therapeutic agents or their precursors.[1][2] This guide details its principal applications in the development of antiviral and antitumor agents.

Application 1: Synthesis of Oral Antiviral Prodrugs

A significant and well-documented application of this compound is in the creation of orally bioavailable antiviral prodrugs.[3][4] Many potent nucleoside analog antivirals, while effective, suffer from poor oral absorption. The prodrug strategy aims to mask the polarity of these drugs by attaching them to a lipid carrier, facilitating their passage through the intestinal wall.

A prime example is the synthesis of V2043 , an orally active prodrug of GS-441524, which is the parent nucleoside of Remdesivir.[5][6] V2043 consists of the 1-O-octadecyl-2-O-benzyl-sn-glycerol backbone linked via a phosphate group to the nucleoside GS-441524.[6] This lipid modification enhances oral bioavailability, allowing the drug to be administered outside of a hospital setting.[4] Once absorbed, metabolic processes cleave the lipid and phosphate groups to release the active antiviral agent inside the body.

Logical Workflow: Prodrug Activation

The following diagram illustrates the workflow from the synthetic precursor to the active antiviral agent.

Caption: Synthetic and metabolic pathway of the antiviral prodrug V2043.

Quantitative Data: Antiviral Efficacy of V2043

The resulting prodrug, V2043, has demonstrated potent antiviral activity against SARS-CoV-2 in both in vitro and in vivo models.[4][6][7]

| Parameter | Value | Conditions | Reference |

| In Vitro Efficacy (EC₅₀) | 138 nM | SARS-CoV-2 infected Huh7.5 cells | [6][7] |

| In Vivo Efficacy | 1.5 log₁₀ reduction in lung viral load | 60 mg/kg oral dose, once daily in SARS-CoV-2 infected BALB/c mice | [5][7] |

Experimental Protocol: Phosphorylation of the Glycerol Intermediate

A critical step in synthesizing phospholipid prodrugs from this compound is the phosphorylation of its free hydroxyl group. The following is a general method adapted from published procedures for this transformation.[7]

Objective: To phosphorylate the free sn-3 hydroxyl group of a 1-O-alkyl-2-O-benzyl-glycerol derivative.

Materials:

-

1-O-Alkyl-2-O-benzyl-glycerol derivative (e.g., this compound)

-

Bis(2,2,2-trichloroethyl) phosphorochloridate (TCE-POCl)

-

1-Methylimidazole

-

Dry Pyridine (solvent)

-

Zinc powder

-

Anhydrous reaction vessel and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the 1-O-alkyl-2-O-benzyl-glycerol derivative (1.0 mmol) and 1-methylimidazole (1.27 mmol) in dry pyridine.

-

Phosphorylation: Cool the solution to 0°C using an ice bath. Add Bis(2,2,2-trichloroethyl) phosphorochloridate (TCE-POCl) dropwise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried solution under reduced pressure. Purify the resulting crude phosphotriester intermediate by silica gel chromatography.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., THF or acetic acid). Add activated zinc powder to the solution and stir vigorously at room temperature. The trichloroethyl (TCE) protecting groups are removed by reductive elimination.

-

Final Isolation: Monitor the deprotection by TLC. Once complete, filter off the zinc powder and wash thoroughly with the solvent. Concentrate the filtrate under reduced pressure to yield the desired dihydrogen phosphate product. The product can then be used in subsequent coupling reactions with a nucleoside analog.[7]

Application 2: Synthesis of Antitumor Alkylphospholipids

This compound also serves as a precursor for the synthesis of antitumor alkylphospholipids.[2][8] These synthetic ether lipids are analogs of Platelet-Activating Factor (PAF) and often possess a phosphocholine head group.[8] Unlike traditional chemotherapeutics that target DNA, these compounds primarily act on cellular membranes and interfere with lipid-dependent signaling pathways, leading to selective apoptosis in cancer cells while sparing most normal cells.

The synthesis involves phosphorylating the glycerol backbone and then coupling it to a choline derivative or other modified head groups. The resulting molecules can disrupt membrane integrity and inhibit key enzymes involved in cell proliferation and survival pathways.

Signaling Pathway: Inhibition of Ras/Raf Pathway

A key mechanism of action for many antitumor ether lipids is the disruption of the Ras/Raf/MEK/ERK (MAPK) signaling cascade. This pathway is crucial for cell growth and proliferation and is often hyperactivated in cancer. Antitumor lipids can prevent the recruitment of the Raf-1 kinase to the cell membrane, which is an essential step for its activation by Ras. By inhibiting this association, the entire downstream signaling cascade is blocked, ultimately suppressing tumor cell proliferation.

Caption: Antitumor ether lipids inhibit the MAPK pathway by blocking Raf-1 recruitment.

Summary of Synthetic Utility

This compound is a strategic starting material. The benzyl group at the sn-2 position serves as a stable protecting group during the modification of the sn-3 position. This allows for the precise construction of complex lipids that can be tailored for different therapeutic purposes.

Caption: Synthetic utility of this compound.

References

- 1. This compound, 86008-21-1 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1‑O‑Octadecyl-2‑O‑benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV‑2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV‑2 Activity [escholarship.org]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol as a Lipid Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key intermediate in the synthesis of complex ether lipids with significant therapeutic potential. This document details its chemical properties, synthesis, and applications as a precursor for various bioactive molecules, including antiviral and antitumor agents. Experimental methodologies and the signaling pathways affected by its derivatives are also thoroughly discussed.

Introduction to this compound

This compound is a synthetic diacylglycerol derivative that serves as a versatile building block in medicinal chemistry and lipid research.[1][2] Its structure, featuring a long octadecyl ether chain at the sn-1 position, a benzyl ether protecting group at the sn-2 position, and a free hydroxyl group at the sn-3 position, makes it an ideal precursor for the synthesis of a wide range of modified phospholipids.[1][2] The presence of the ether linkage at the sn-1 position is a hallmark of ether lipids, a class of lipids with diverse biological activities, including roles in membrane structure and cell signaling.[3][4]

The benzyl group at the sn-2 position provides a stable protecting group that can be selectively removed under specific conditions, allowing for further modification at this position.[5] The free hydroxyl group at the sn-3 position is the primary site for the introduction of various polar head groups, most commonly through phosphorylation, to generate biologically active phospholipids.[3][6]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₀O₃ | [6][7] |

| Molecular Weight | 434.70 g/mol | [6][7] |

| CAS Number | 89104-47-2 | [6][7] |

| Appearance | White to off-white solid | - |

| Melting Point | >34 °C (decomposes) | [3] |

| Storage Temperature | -15°C | [7] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [7] |

| Purity | 85.0 - 99.8% (commercial) | [7] |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The following is a representative experimental protocol compiled from literature sources.[4][5]

Materials and Reagents

-

rac-Glycidol

-

Octadecyl bromide

-

Sodium hydride (NaH)

-

Benzyl bromide

-

Tetrabutylammonium iodide (TBAI)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Toluene

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound is depicted below.

Step-by-Step Procedure

Step 1: Synthesis of 1-O-Octadecyl-rac-glycidol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add rac-glycidol (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add octadecyl bromide (1.1 eq) to the reaction mixture and stir at 60 °C for 12-16 hours.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-O-octadecyl-rac-glycidol.

Step 2: Synthesis of this compound

-

To a solution of 1-O-octadecyl-rac-glycidol (1.0 eq) in toluene, add powdered potassium hydroxide (5.0 eq) and tetrabutylammonium iodide (0.1 eq).

-

Add benzyl bromide (1.5 eq) and heat the mixture to 80 °C for 4-6 hours.

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Application as a Precursor for Bioactive Lipids

This compound is a crucial starting material for the synthesis of various biologically active ether lipids. The primary route of modification involves the phosphorylation of the free hydroxyl group at the sn-3 position.

Synthesis of Phospholipid Derivatives

The phosphorylation of this compound is a key step in the synthesis of its bioactive derivatives. A general workflow for this transformation is illustrated below.

Application in Antiviral Drug Development

A notable application of this precursor is in the development of orally bioavailable antiviral prodrugs. For instance, it has been used to synthesize phospholipid prodrugs of the antiviral agent GS-441524, the parent nucleoside of Remdesivir.[4][6]

| Compound | Virus | Cell Line | EC₅₀ (nM) | Reference |

| ODBG-P-RVn (V2043) | SARS-CoV-2 | Huh7.5 | 138 | [4] |

ODBG-P-RVn: 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524

In a study by Carlin et al. (2023), oral treatment of SARS-CoV-2-infected mice with this prodrug resulted in a significant reduction in lung viral load.[4][6]

Application in Antitumor Drug Development

Derivatives of this compound have also been investigated for their antitumor activities. These synthetic alkylphospholipids are designed to mimic the structure of platelet-activating factor (PAF) and can exert cytotoxic effects on cancer cells.[3][5] The mechanism of action is believed to involve the disruption of cell membrane integrity and the inhibition of key signaling enzymes.[3]

Role in Cellular Signaling Pathways

Ether lipids and their synthetic analogs, derived from precursors like this compound, are known to modulate various cellular signaling pathways, primarily by interfering with lipid-dependent signaling cascades.

Inhibition of Protein Kinase C (PKC) Signaling

Synthetic ether lipids can act as antagonists of Protein Kinase C (PKC), a key enzyme in signal transduction that is activated by diacylglycerol (DAG). By mimicking the structure of DAG, these ether lipid analogs can compete for the C1 domain of PKC, thereby preventing its activation and downstream signaling.

Interference with Phospholipase C (PLC) Signaling

Certain cytotoxic ether lipid analogs can also inhibit the activity of Phospholipase C (PLC).[3] PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and DAG. By inhibiting PLC, these compounds disrupt a critical step in a major signal transduction pathway, leading to downstream cellular effects.

Conclusion

This compound is a highly valuable and versatile lipid precursor in the field of drug discovery and development. Its unique chemical structure allows for the strategic synthesis of a wide array of ether lipid analogs with potent biological activities. The ability of its derivatives to modulate key signaling pathways, such as those involving PKC and PLC, underscores their therapeutic potential as antiviral and antitumor agents. This technical guide provides a foundational understanding for researchers and scientists working with this important class of molecules, from its synthesis to its biological applications. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and effective therapeutics.

References

- 1. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ether lipid - Wikipedia [en.wikipedia.org]

- 4. [Synthesis of platelet activation factor analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. This compound|lookchem [lookchem.com]

- 7. Synthesis and biochemical studies of analogs of platelet-activating factor bearing a methyl group at C2 of the glycerol backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzyl Group: A Linchpin in Modern Lipid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid synthesis, where the precise manipulation of reactive functional groups is paramount, the benzyl group (Bn) emerges as a stalwart protecting group. Its robustness under a wide array of reaction conditions, coupled with the diverse and reliable methods for its removal, has cemented its role as an indispensable tool in the synthesis of complex glycerolipids, sphingolipids, and their phosphorylated derivatives. This technical guide provides a comprehensive overview of the function of the benzyl group in lipid synthesis, detailing its application, experimental protocols, and the strategic considerations for its use.

The Core Function: Protecting Hydroxyl and Amine Groups

The primary function of the benzyl group in lipid synthesis is the temporary protection of hydroxyl and amine functionalities.[1] Lipids are replete with these reactive groups, and their transient masking is crucial to prevent unwanted side reactions during multi-step synthetic sequences. The benzyl group, typically introduced as a benzyl ether (for hydroxyls) or a benzylamine, is favored for its stability across a broad spectrum of acidic and basic conditions, which might cleave other common protecting groups.[1]

The benzyl group's utility is particularly evident in the synthesis of complex lipids where regioselectivity is key. For instance, in the preparation of structured glycerolipids, the selective protection of one hydroxyl group on the glycerol backbone allows for the controlled introduction of different fatty acid chains at specific positions.

Methodologies for Benzylation

The introduction of a benzyl group, or benzylation, is most commonly achieved through the Williamson ether synthesis.[2][3] This SN2 reaction involves the deprotonation of a hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic benzyl source, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).

Experimental Protocol: Williamson Ether Synthesis for Benzylation of Alcohols

This protocol provides a general procedure for the benzylation of a hydroxyl group on a lipid precursor.

Materials:

-

Starting material with a free hydroxyl group

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure: [3]

-

Dissolve the starting material (1.0 equivalent) in anhydrous DMF or THF (5–10 mL/mmol) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1–2.0 equivalents) portion-wise to the solution and stir for 30-60 minutes at 0 °C to form the alkoxide.

-

Add benzyl bromide or benzyl chloride (1.1–2.0 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the benzylated product.

Quantitative Data for Benzylation Reactions

| Substrate Type | Benzylating Agent | Base | Solvent | Yield (%) | Reference |

| Generic Alcohol | Benzyl Bromide | NaH | DMF | 50-95 | [2] |

| Glycerol | Benzyl Alcohol | ZSM-5 | None | ~86 (GC yield) | [4] |

Strategies for Debenzylation

The strategic advantage of the benzyl group lies in the variety of methods available for its removal, allowing for deprotection under conditions that are orthogonal to other protecting groups present in the molecule.

Catalytic Hydrogenolysis

The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis.[5] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C), to cleave the C-O bond of the benzyl ether, yielding the free alcohol and toluene as a byproduct.[5]

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

Benzyl-protected lipid

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the benzyl-protected lipid in a suitable solvent in a flask equipped with a stir bar.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this cycle is often repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or higher) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected lipid.

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method employs a hydrogen donor in solution, such as formic acid or ammonium formate, in the presence of a palladium catalyst.[6][7] It is often considered a safer and more convenient alternative to traditional hydrogenation.[6]

Experimental Protocol: Catalytic Transfer Hydrogenation [8]

Materials:

-

Benzyl-protected lipid

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate or Formic acid

-

Methanol or Ethanol

Procedure: [8]

-

Dissolve the benzyl-protected lipid in methanol or ethanol.

-

Add 10% Pd/C to the solution.

-

Add ammonium formate or formic acid to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through Celite® and concentrate the filtrate.

Oxidative Debenzylation

In cases where the lipid contains functional groups sensitive to reductive conditions (e.g., alkynes or azides), oxidative debenzylation offers a valuable alternative. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9][10][11] More recently, visible-light-mediated oxidative debenzylation using DDQ has emerged as a mild and efficient method.[9][10][11]

Experimental Protocol: Visible-Light-Mediated Oxidative Debenzylation with DDQ [9][10]

Materials:

-

Benzyl-protected lipid

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Visible light source (e.g., green LED lamp)

-

Dissolve the benzyl-protected lipid in dichloromethane.

-

Add DDQ (typically 1.2-1.5 equivalents per benzyl group).

-

Add a small amount of water.

-

Irradiate the reaction mixture with a visible light source at room temperature while stirring.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and purify the product using column chromatography.

Quantitative Data for Debenzylation Reactions

| Substrate Type | Method | Reagents | Solvent | Yield (%) | Reference |

| Benzyl-protected carbohydrate derivative | Catalytic Transfer Hydrogenation | Pd/C, Formic Acid | Various | High | [6] |

| Various Benzyl Ethers | Visible-light/DDQ (stoichiometric) | DDQ, H₂O | CH₂Cl₂ | 84-96 | [9] |

| Various Benzyl Ethers | Visible-light/DDQ (catalytic) | DDQ, TBN, Air | CH₂Cl₂ | High | [9] |

| O- and N-benzyl groups | Catalytic Transfer Hydrogenolysis | ARP-Pd, B₂(OH)₄ | Water | High | [8] |

Application in Lipid Synthesis: Synthetic Pathways

The strategic use of benzyl protecting groups is integral to the synthesis of various classes of lipids.

Glycerolipid Synthesis

In the synthesis of glycerolipids, benzyl groups are used to protect the hydroxyl groups of the glycerol backbone, allowing for the regioselective acylation of the remaining free hydroxyls.

The following diagram illustrates a generalized workflow for the synthesis of a 1,2-diacyl-sn-glycerol, a key intermediate in the synthesis of many phospholipids.

References

- 1. nbinno.com [nbinno.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Selective preparation of monobenzyl glyceryl ethers by the condensation reaction of glycerol with benzyl alcohols in the presence of zeolite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. pure.mpg.de [pure.mpg.de]

- 10. orgsyn.org [orgsyn.org]

- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Ether Lipids in Cellular Signaling: A Technical Guide for Researchers

An in-depth exploration of the synthesis, function, and therapeutic potential of ether lipids in cell signaling pathways, tailored for researchers, scientists, and drug development professionals.

Introduction

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of cellular membranes and active participants in a multitude of signaling cascades. Unlike their more abundant diacyl counterparts, the distinct chemical nature of the ether bond imparts unique biophysical properties that influence membrane fluidity, lipid raft formation, and protection against oxidative stress. Beyond these structural roles, ether lipids and their metabolites are increasingly recognized as critical signaling molecules and modulators of key cellular pathways, with profound implications for human health and disease. This technical guide provides a comprehensive overview of the current understanding of ether lipids in cell signaling, with a focus on their biosynthesis, their direct and indirect roles in modulating signaling networks, and their emerging potential as therapeutic targets.

Classification and Distribution of Ether Lipids

Ether lipids are broadly classified into two main categories based on the nature of the linkage at the sn-1 position:

-

Plasmanyl Lipids: These contain a saturated or monounsaturated alkyl chain linked by an ether bond.

-

Plasmenyl Lipids (Plasmalogens): These possess an alk-1'-enyl group with a vinyl-ether bond.[1]

These lipids are ubiquitously expressed in mammalian tissues but exhibit significant variation in their abundance.[2][3] Plasmalogens, in particular, are highly enriched in the nervous system, heart, and immune cells, highlighting their specialized functions in these tissues.[2][3]

Data Presentation: Quantitative Abundance of Ether Lipids in Mammalian Tissues

The following tables summarize the quantitative distribution of ether lipids in various murine and human tissues, providing a comparative overview for researchers.

| Tissue | Total Ether Phospholipid (% of Total Phospholipids) | Predominant Ether Lipid Species | Reference |

| Mouse Brain | 22.1% (Cerebrum), 19.9% (Cerebellum) | Plasmenylethanolamine (PE-P) | [4] |

| Mouse Heart | ~12-48% (variable reports) | Plasmenylethanolamine (PE-P) | [4] |

| Mouse Liver | 0.7% | Low levels of all species | [4] |

| Mouse Testes | Moderate | Plasmanylethanolamine (PE-O) | [4] |

| Mouse Ovaries | Moderate | Plasmanylethanolamine (PE-O) | [4] |

| Human Brain | 15-30 mol% | Plasmenylethanolamine (PE-P) | [5] |

| Human Heart | High | Plasmenylethanolamine (PE-P) | [2] |

| Human Immune Cells | Variable | Plasmenylethanolamine (PE-P) | [2][3][6] |

| Immune Cell Type | Relative Abundance of PE Plasmalogens | Reference |

| Human Neutrophils | High | [2] |

| Human Macrophages | High | [2] |

| Human B Cells | Moderate | [6] |

| Human T Cells | Moderate | [6] |

| Human NK Cells | Moderate | [6] |

| Mouse Macrophages | High | [5] |

| Mouse Neutrophils | High | [6] |

Biosynthesis of Ether Lipids

The biosynthesis of ether lipids is a complex process initiated in the peroxisome and completed in the endoplasmic reticulum (ER). This compartmentalization underscores the specialized enzymatic machinery required for the formation of the characteristic ether bond.[7]

Mandatory Visualization: Ether Lipid Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 3. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmalogens Rescue Neuronal Cell Death through an Activation of AKT and ERK Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated cellular 4D-TIMS lipidomics and transcriptomics for characterization of anti-inflammatory and anti-atherosclerotic phenotype of MyD88-KO macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plasmalogen Synthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key synthetic intermediate in lipid chemistry, plays a pivotal role in the development of novel therapeutic agents. Its unique structure, featuring a long alkyl ether chain and a benzyl protecting group on a glycerol backbone, makes it a versatile building block for a variety of bioactive molecules. This technical guide provides an in-depth overview of the physicochemical properties, a plausible synthetic route, and the significant applications of this compound in the fields of oncology and virology.

Core Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the tables below, providing essential data for its handling, characterization, and use in chemical synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 89104-47-2 | [1][2] |

| Molecular Formula | C₂₈H₅₀O₃ | [1][2] |

| Molecular Weight | 434.7 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | >34 °C (with decomposition) | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [4] |

| Storage Temperature | -15°C | [4] |

Table 2: Spectroscopic and Chromatographic Data (Representative)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 4.65 (s, 2H, Ar-CH₂), 3.40-3.80 (m, 7H, glycerol-H, O-CH₂), 1.50-1.65 (m, 2H, -O-CH₂-CH₂-), 1.20-1.40 (m, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 138.5, 128.4, 127.7, 127.6, 79.5, 72.0, 71.5, 70.5, 64.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.1, 22.7, 14.1 |

| Mass Spectrometry (ESI-MS) | m/z: 435.38 [M+H]⁺, 457.36 [M+Na]⁺ |

Synthesis and Experimental Protocols

General Synthetic Pathway

The synthesis of this compound can be conceptually broken down into three main stages: protection of the glycerol backbone, introduction of the octadecyl ether linkage, and benzylation of the remaining hydroxyl group.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Methodology (Hypothetical)

Step 1: Synthesis of 1-O-Octadecyl-2,3-isopropylidene-rac-glycerol

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add 1,2-isopropylidene-rac-glycerol (1.0 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add octadecyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench cautiously with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-O-Octadecyl-rac-glycerol

-

Dissolve the purified 1-O-octadecyl-2,3-isopropylidene-rac-glycerol in a mixture of THF and 1 M hydrochloric acid.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting diol can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR.

Step 3: Synthesis of this compound

-

To a solution of 1-O-octadecyl-rac-glycerol in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise.

-

Stir the reaction at room temperature overnight, monitoring by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash column chromatography on silica gel to yield this compound.

Applications in Drug Development

This compound serves as a crucial precursor for the synthesis of various biologically active lipids, primarily in the areas of cancer and viral infection treatment.

Caption: Role as a precursor in the synthesis of bioactive lipids.

Antitumor Alkylphospholipids

This compound is a key starting material for the synthesis of alkylphospholipids that exhibit antitumor properties.[1][2] These synthetic lipids often act by interfering with cell signaling pathways crucial for cancer cell proliferation and survival. For instance, some ether lipids have been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade by preventing the membrane association and activation of Raf-1, a key kinase in this pathway.

Caption: Inhibition of the MAPK signaling pathway by antitumor ether lipids.

Platelet-Activating Factor (PAF) Antagonists

This compound is also utilized in the preparation of antagonists for the platelet-activating factor (PAF), a potent lipid mediator involved in inflammation and allergic responses.[2] By modifying the phosphorylcholine moiety of PAF analogs synthesized from this precursor, researchers can develop compounds that block the PAF receptor and mitigate its pro-inflammatory effects.

Antiviral Prodrugs

A significant recent application is in the synthesis of orally bioavailable antiviral prodrugs. Notably, it has been used to create phospholipid prodrugs of GS-441524, the parent nucleoside of remdesivir.[5][6] This approach enhances the oral bioavailability of the antiviral agent. The lipid tail, derived from 1-O-octadecyl-2-O-benzyl-sn-glycerol, facilitates absorption and can influence the tissue distribution of the active drug.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in medicinal chemistry and drug development. Its well-defined structure and reactivity provide a solid foundation for the synthesis of a diverse range of bioactive lipids with potential therapeutic applications. The continued exploration of derivatives from this core molecule holds promise for the discovery of new and improved treatments for cancer and viral diseases.

References

- 1. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol 1-phosphate - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 89104-47-2 [chemicalbook.com]

- 4. Ether lipid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

The Ether Linkage: A Technical Guide to the Discovery and History of Ether-Linked Glycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether-linked glycerols, a unique class of lipids characterized by an ether bond at the sn-1 position of the glycerol backbone, are fundamental components of cellular membranes and active participants in a myriad of physiological processes.[1][2] Unlike their more common ester-linked counterparts, the presence of this stable ether linkage imparts distinct chemical and physical properties, influencing membrane fluidity, vesicle fusion, and resistance to oxidative stress.[1][3] Beyond their structural roles, ether lipids are precursors to potent signaling molecules and are implicated in various cellular signaling pathways.[1][2][3] Dysregulation of ether lipid metabolism is associated with severe genetic disorders, neurodegenerative diseases, and cancer, making the enzymes of this pathway attractive targets for therapeutic intervention.[4] This guide provides an in-depth exploration of the history, discovery, and key experimental methodologies that have been instrumental in elucidating the biology of ether-linked glycerols.

Discovery and History: Unraveling the Ether Bond

The journey to understanding ether-linked glycerols is a story of serendipitous discoveries, meticulous chemical characterization, and the gradual unraveling of a unique biosynthetic pathway.

The Serendipitous Discovery of Plasmalogens

In 1924, the German scientists Robert Feulgen and Karl Voit made a fortuitous observation while developing a staining method for nucleic acids in tissue sections.[4] They employed a procedure involving mild acid hydrolysis followed by the addition of a fuchsinsulfurous acid reagent (Schiff's reagent), which was known to react with aldehydes to produce a magenta color.[5] To their surprise, in addition to the expected nuclear staining of DNA, they observed a distinct staining of the cytoplasm.[4] Feulgen correctly deduced that the acid hydrolysis was liberating aldehydes from a previously unknown lipid-like substance within the cytoplasm, which he termed "plasmalogen," derived from "plasmal" for the cytoplasm and "gen" for generating.[4]

Elucidation of the Ether Linkage and Structure

The exact chemical nature of plasmalogens and other ether lipids remained a puzzle for several decades. The presence of an ether bond was first proposed in the 1930s and later confirmed through chemical synthesis. In 1936, Hirano isolated 1-O-hexadecylglycerol (chimyl alcohol) from bull and boar testes, providing concrete evidence of a glycerol ether structure in mammalian tissues.[6] The definitive structure of chimyl alcohol was confirmed by chemical synthesis in 1941.[6] Subsequent work by numerous researchers gradually pieced together the structures of the two main types of ether lipids: the alkyl- and the alk-1'-enyl-linked (plasmalogen) glycerols.

Uncovering the Biosynthetic Pathway

The biosynthesis of the ether bond was a significant area of investigation. Early in vivo experiments using radiolabeled precursors in the 1970s provided initial insights.[2] It was discovered that the ether linkage is formed from a long-chain fatty alcohol and dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[7] A major breakthrough came with the identification of the subcellular location of the initial steps of ether lipid biosynthesis. It was established that the first two enzymes, glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS), reside in peroxisomes.[4][8] This discovery was crucial, as it linked ether lipid deficiencies to peroxisomal biogenesis disorders like Zellweger syndrome.[4]

Timeline of Key Discoveries

| Year | Discovery | Key Researchers | Significance |

| 1924 | Serendipitous discovery of plasmalogens in the cytoplasm using a histochemical stain.[4] | Feulgen and Voit | First indication of a novel class of lipids in animal tissues. |

| 1936 | Isolation of 1-O-hexadecylglycerol (chimyl alcohol) from mammalian testes.[6] | Hirano | First isolation of a naturally occurring alkylglycerol. |

| 1941 | First chemical synthesis of chimyl alcohol, confirming its structure.[6] | Provided definitive proof of the glycerol ether structure. | |

| 1970s | Elucidation of the biosynthetic precursors: a long-chain fatty alcohol and DHAP.[2] | Various | Laid the groundwork for understanding the enzymatic pathway. |

| 1979 | Independent discovery of the structure of Platelet-Activating Factor (PAF).[3] | Revealed a potent signaling role for an ether lipid. | |

| 1980s | Identification of the peroxisome as the site of the initial steps of ether lipid biosynthesis.[4][8] | Linked ether lipid metabolism to peroxisomal function and disorders. |

Data Presentation: A Quantitative Overview

Tissue Distribution of Ether Lipids

Ether lipids are ubiquitously present in mammalian tissues but their abundance varies significantly, reflecting specialized functions. The following table summarizes the approximate content of ether-linked phosphatidylethanolamine (PE) and phosphatidylcholine (PC) in various mouse tissues.

| Tissue | Ether PE (% of total PE) | Ether PC (% of total PC) |

| Brain | ~40% | ~5% |

| Heart | ~30% | ~10% |

| Skeletal Muscle | ~25% | ~5% |

| Kidney | ~15% | ~10% |

| Lung | ~10% | ~5% |

| Spleen | ~15% | ~5% |

| Liver | <5% | <1% |

Data compiled from multiple sources and represent approximate values.

Kinetic Parameters of Key Biosynthetic Enzymes

The initial and rate-limiting steps of ether lipid biosynthesis are catalyzed by GNPAT and AGPS. Understanding their kinetic properties is crucial for studying the regulation of the pathway and for the development of specific inhibitors.

| Enzyme | Substrate | Km | Vmax | Organism |

| GNPAT | Palmitoyl-CoA | ~20 µM | ~1 nmol/min/mg | Human (recombinant) |

| DHAP | ~40 µM | ~9.7 nmol/min/mg | Rat (mitochondrial)[9] | |

| AGPS | Acyl-DHAP | Varies | Varies | Rat (peroxisomes)[10] |

| Fatty Alcohol | Michaelis-Menten kinetics | Rat (peroxisomes)[10] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the specific substrates used. The data for AGPS from rat peroxisomes indicated Michaelis-Menten kinetics for fatty alcohols but substrate inhibition was observed with acyl-DHAP.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in ether lipid research, based on foundational studies.

Isolation of Ether Lipids from Brain Tissue (Modified Folch Method)

This protocol describes a widely used method for the extraction of total lipids from brain tissue, which is rich in ether lipids.[2]

Materials:

-

Fresh or frozen brain tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Weigh the brain tissue and homogenize it in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture. For example, for 1 gram of tissue, use 20 mL of the solvent mixture. Homogenize thoroughly until a uniform suspension is obtained.[2]

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[2]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of the initial solvent mixture).[2]

-

Centrifugation: Vortex the mixture and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[2]

-

Lipid Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

-

Washing: The interface can be rinsed with a 1:1 (v/v) methanol:water mixture without disturbing the lower phase to remove any residual non-lipid contaminants.[2]

-

Drying: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a rotary evaporator.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable solvent and store under nitrogen at -20°C or -80°C to prevent oxidation.

Chemical Synthesis of 1-O-Octadecyl-sn-glycerol (Batyl Alcohol)

This protocol outlines a plausible synthetic route for batyl alcohol, a common alkylglycerol, starting from (R)-solketal.

Materials:

-

(R)-solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol)

-

1-Bromooctadecane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Methanol

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Williamson Ether Synthesis: In a round-bottom flask, dissolve (R)-solketal and 1-bromooctadecane in anhydrous THF. Add a catalytic amount of TBAB and powdered KOH. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude product in methanol. Add a catalytic amount of concentrated HCl and stir the mixture at room temperature. Monitor the deprotection of the acetal group by TLC.

-

Purification: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude batyl alcohol can be purified by column chromatography on silica gel.

Enzymatic Assay for Glyceronephosphate O-Acyltransferase (GNPAT)

This assay measures the activity of GNPAT by quantifying the formation of radiolabeled 1-acyl-DHAP from [¹⁴C]-palmitoyl-CoA and DHAP.[1]

Materials:

-

Enzyme source (e.g., cell lysate or purified GNPAT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

[¹⁴C]-Palmitoyl-CoA

-

Dihydroxyacetone phosphate (DHAP)

-

Bovine serum albumin (BSA)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation counter and scintillation cocktail

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, BSA, DHAP, and [¹⁴C]-palmitoyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding the enzyme source to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1 v/v).

-

Lipid Extraction: Perform a lipid extraction as described in section 3.1.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate in a suitable solvent system to separate the product (1-acyl-DHAP) from the unreacted substrate.

-

Quantification: Scrape the silica corresponding to the 1-acyl-DHAP spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Enzymatic Assay for Alkylglycerone Phosphate Synthase (AGPS)

This assay measures the activity of AGPS by quantifying the incorporation of a radiolabeled fatty alcohol into alkyl-DHAP.[1]

Materials:

-

Enzyme source (e.g., purified AGPS)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0)

-

Palmitoyl-DHAP (or other acyl-DHAP substrate)

-

[¹⁴C]-Hexadecanol (or other radiolabeled fatty alcohol)

-

DEAE cellulose disks

-

Scintillation counter and scintillation cocktail

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture containing the assay buffer, palmitoyl-DHAP, and the enzyme source.[1]

-

Reaction Initiation: Start the reaction by adding [¹⁴C]-hexadecanol.[1]

-

Incubation and Sampling: Incubate the reaction at 36°C. At various time points, withdraw aliquots of the reaction mixture.[1]

-

Product Capture: Spot the aliquots onto DEAE cellulose disks. The negatively charged phosphate group of the product, [¹⁴C]hexadecyl-DHAP, will bind to the positively charged DEAE cellulose.[1]

-

Washing: Wash the disks with a suitable solvent (e.g., ethanol) to remove the unreacted, uncharged [¹⁴C]-hexadecanol.[1]

-

Quantification: Place the washed disks in scintillation vials with scintillation cocktail and measure the radioactivity to determine the amount of product formed.[1]

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core ether lipid biosynthetic pathway and key signaling pathways involving ether lipids.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ether lipid - Wikipedia [en.wikipedia.org]

- 5. A brief history of the Feulgen reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ether lipid biosynthesis promotes lifespan extension and enables diverse pro-longevity paradigms in Caenorhabditis elegans | eLife [elifesciences.org]

- 9. AGPS alkylglycerone phosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol: A Key Intermediate in Therapeutic Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Octadecyl-2-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structure, featuring a long alkyl ether chain at the sn-1 position and a benzyl ether at the sn-2 position, makes it a crucial building block for the synthesis of a variety of biologically active molecules. Primarily, it serves as a key intermediate in the preparation of novel alkylphospholipids with potent antitumor and antiviral properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89104-47-2 | [1][2] |

| Molecular Formula | C₂₈H₅₀O₃ | [1][2] |

| Molecular Weight | 434.69 g/mol | [1][2] |

| Melting Point | >34 °C (decomposes) | [2] |

| Storage Temperature | -15 °C | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is either a commercially available starting material for many researchers or prepared via standard etherification procedures. However, a general synthetic strategy can be inferred from the synthesis of its derivatives.[3] The most plausible route involves the benzylation of the free hydroxyl group of a protected 1-O-octadecyl-rac-glycerol.

A representative, though not explicitly detailed, synthetic workflow is presented below.

General Synthetic Workflow

Caption: General synthetic route to this compound.

Detailed Methodologies (Inferred)

Step 1: Protection of 1-O-Octadecyl-rac-glycerol A solution of 1-O-octadecyl-rac-glycerol in a suitable aprotic solvent (e.g., dichloromethane or pyridine) would be treated with a protecting group reagent, such as trityl chloride, in the presence of a base (e.g., triethylamine or DMAP) to selectively protect the primary hydroxyl group at the sn-3 position. The reaction would be monitored by thin-layer chromatography (TLC) and upon completion, the product would be isolated and purified by column chromatography.

Step 2: Benzylation of the sn-2 Hydroxyl Group The protected intermediate would then be dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) and treated with a strong base, such as sodium hydride, to deprotonate the secondary hydroxyl group at the sn-2 position. Subsequently, benzyl bromide would be added to the reaction mixture to introduce the benzyl group via a Williamson ether synthesis. The reaction progress would be monitored by TLC, and the product isolated and purified.

Step 3: Deprotection of the sn-3 Hydroxyl Group The final step would involve the removal of the protecting group from the sn-3 position. For a trityl group, this is typically achieved by treatment with a mild acid, such as trifluoroacetic acid in dichloromethane or p-toluenesulfonic acid in methanol. The final product, this compound, would be purified by column chromatography.

Note: Specific reagents, reaction times, temperatures, and purification methods would require optimization.

Applications in Drug Development

The primary utility of this compound lies in its role as a precursor for the synthesis of therapeutically active lipid prodrugs. The lipophilic nature of this backbone enhances the oral bioavailability and cellular uptake of polar drug molecules.

Antiviral Agents

A significant application is in the development of orally bioavailable antiviral agents. By attaching an antiviral nucleotide or nucleoside analog to the sn-3 hydroxyl group, the resulting prodrug can exhibit improved pharmacokinetic properties.

a) ODBG-CDV (1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir)

This compound is a prodrug of cidofovir, a broad-spectrum antiviral agent. The attachment of the 1-O-octadecyl-2-O-benzyl-glycerol moiety enhances its oral absorption and surprisingly targets the drug to the lungs, a key site of replication for many respiratory viruses.[4]

b) V2043 (1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524)

V2043 is an orally bioavailable prodrug of GS-441524, the parent nucleoside of remdesivir. This modification allows for effective oral administration and has shown significant efficacy in reducing viral load in preclinical models of SARS-CoV-2 infection.[3][5]